molecular formula C32H29N5O2 B11338007 (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one

(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one

Cat. No.: B11338007
M. Wt: 515.6 g/mol
InChI Key: PGBHMADJZSCMGZ-SAPNQHFASA-N
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Description

The compound (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one is a complex organic molecule featuring a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Coupling with Methoxyphenyl Group: The final step involves coupling the pyrrolo[2,3-d]pyrimidine-piperazine intermediate with a methoxyphenyl derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound holds potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound can be utilized in the development of advanced materials, including polymers and nanomaterials. Its unique properties may contribute to the enhancement of material performance and functionality.

Mechanism of Action

The mechanism of action of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-hydroxyphenyl)prop-2-EN-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-chlorophenyl)prop-2-EN-1-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

IUPAC Name

(E)-1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C32H29N5O2/c1-39-27-15-12-24(13-16-27)14-17-29(38)35-18-20-36(21-19-35)31-30-28(25-8-4-2-5-9-25)22-37(32(30)34-23-33-31)26-10-6-3-7-11-26/h2-17,22-23H,18-21H2,1H3/b17-14+

InChI Key

PGBHMADJZSCMGZ-SAPNQHFASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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